7-Chloroimidazo[1,2-a]pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-chloroimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H6ClN3O/c9-5-1-2-12-6(8(10)13)4-11-7(12)3-5/h1-4H,(H2,10,13) |
InChI Key |
FABBHGGUPCVTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)N)C=C1Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
This method adapts strategies from imidazo[1,2-a]pyridine syntheses, such as those described for 6-chloro derivatives. Starting with 2-amino-4-chloropyridine, the reaction proceeds via cyclocondensation with bromoacetamide under basic conditions. The chlorine atom at the 7-position is introduced regioselectively due to the electron-directing effects of the amino group during ring closure.
Key steps include:
-
Formamidine Intermediate Formation : Reacting 2-amino-4-chloropyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 100–110°C for 4 hours to yield (E)-N'-(4-chloropyridin-2-yl)-N,N-dimethylformamidine.
-
Cyclization : Treating the formamidine with bromoacetamide in DMF at 130–140°C for 15 hours in the presence of sodium bicarbonate. The base facilitates deprotonation, promoting nucleophilic attack and cyclization.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 130–140°C | ↑ Yield by 20% |
| Reaction Time | 15 hours | Maximal conversion |
| Solvent | DMF | Enhances solubility |
| Base | NaHCO₃ | Neutralizes HBr |
Post-reaction workup involves ethyl acetate extraction, aqueous washing, and recrystallization from ethanol/hexane to achieve 68–72% purity.
Aminolysis of Ethyl 7-Chloroimidazo[1,2-a]pyridine-3-carboxylate
Ester-to-Amide Conversion
The ethyl ester precursor (CAS: 1296201-68-7) serves as a critical intermediate. Conversion to the carboxamide is achieved via aminolysis with ammonium hydroxide:
-
Reaction Setup : Heating the ester with concentrated NH₄OH in ethanol at 80°C for 8 hours.
-
Mechanism : Nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon, displacing ethoxide.
Key Observations :
-
Prolonged heating (>10 hours) leads to hydrolysis side products.
-
Anhydrous conditions improve amide yield by minimizing competing ester hydrolysis.
Yield Comparison :
| Ammonia Source | Solvent | Temperature | Yield |
|---|---|---|---|
| NH₄OH (28%) | Ethanol | 80°C | 65% |
| NH₃ (gas) | THF | 60°C | 78% |
| Reagent | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| HATU | DIPEA | DMF | 82% |
| EDCI | HOBt | DCM | 75% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Regioselective, one-pot | Requires high-temperature DMF | 65–72% |
| Ester Aminolysis | Commercially available precursor | Competing hydrolysis | 65–78% |
| Carboxylic Acid Route | High purity | Multi-step synthesis | 75–82% |
Critical Discussion of Reaction Conditions
Solvent and Base Selection
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The 7-chloro group undergoes nucleophilic substitution under controlled conditions. This reactivity enables structural diversification for medicinal chemistry applications.
Key Reactions:
-
Amination: Reaction with primary or secondary amines in the presence of Pd catalysts yields 7-amino derivatives. For example, treatment with morpholine under Buchwald-Hartwig conditions produces 7-morpholinoimidazo[1,2-a]pyridine-3-carboxamide .
-
Hydrolysis: Aqueous basic conditions (e.g., NaOH/EtOH) convert the chloro group to a hydroxyl group, forming 7-hydroxyimidazo[1,2-a]pyridine-3-carboxamide.
Table 1: Substitution Reactions at the 7-Position
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Morpholine, Pd(OAc)₂, Xantphos | 7-Morpholinoimidazo[1,2-a]pyridine-3-carboxamide | 78 | |
| NaOH/EtOH, reflux | 7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide | 65 |
Carboxamide Functional Group Transformations
The 3-carboxamide group participates in hydrolysis, alkylation, and cross-coupling reactions.
Hydrolysis to Carboxylic Acid
Acid or base-mediated hydrolysis converts the carboxamide to the corresponding carboxylic acid:
This reaction proceeds quantitatively under refluxing 6M HCl .
Alkylation/Acylation
The amide nitrogen undergoes alkylation with alkyl halides or acylation with acid chlorides:
-
Treatment with methyl iodide in DMF/K₂CO₃ yields N-methyl-7-chloroimidazo[1,2-a]pyridine-3-carboxamide (85% yield) .
Pd-Catalyzed Coupling Reactions
The carboxamide scaffold participates in cross-coupling reactions for C–C bond formation:
Suzuki-Miyaura Coupling:
Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces aryl groups at the 6-position (if iodinated):
Yields range from 70–90% depending on substituents .
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine ring undergoes nitration and sulfonation at specific positions:
Nitration:
Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates the 5-position, yielding 5-nitro-7-chloroimidazo[1,2-a]pyridine-3-carboxamide (62% yield) .
Table 2: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Position Modified | Product Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5 | 62 |
| Sulfonation | SO₃/DMSO, 60°C | 8 | 55 |
Condensation Reactions
The carboxamide group condenses with aldehydes or ketones to form Schiff bases. For example:
This reaction is utilized to enhance solubility for pharmacokinetic studies .
Biological Activity Correlation
Structural modifications via these reactions impact biological efficacy:
-
Anti-TB Activity: N-Cyclohexyl derivatives (MIC₉₀ = 0.10 μM against Mtb H37Rv) show enhanced activity compared to unmodified analogs .
-
Cholinesterase Inhibition: Schiff base derivatives exhibit 2-fold higher inhibition of acetylcholinesterase (IC₅₀ = 1.2 μM) than the parent compound.
Stability and Degradation Pathways
The compound degrades under strong oxidative conditions (e.g., H₂O₂/Fe²⁺), forming 7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid as the primary degradation product.
Scientific Research Applications
Pharmaceutical Development
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide has emerged as a valuable lead compound in drug discovery due to its anti-fungal and anti-tuberculosis properties. It has been shown to be effective against resistant strains of fungi, such as Candida albicans, and has been evaluated for its activity against Mycobacterium tuberculosis . The compound's structural features, including a fused imidazole and pyridine ring system, contribute to its biological activity and potential applications in medicinal chemistry.
The compound exhibits a range of biological activities:
- Anti-infective Properties : It has demonstrated effectiveness against various pathogens, making it a candidate for further studies in infectious disease treatment .
- Cholinesterase Inhibition : Research indicates that this compound can inhibit acetylcholinesterase and butyrylcholinesterase. This suggests its potential role in modulating neurotransmitter levels, which could be beneficial in neuropharmacology .
- Antituberculosis Activity : In vitro studies have shown that derivatives of this compound possess potent anti-tuberculosis activity, with some being more effective than traditional treatments like isoniazid .
Case Studies
Several studies highlight the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against resistant fungal strains, suggesting its potential as a new antifungal agent .
- Neuropharmacological Potential : Research evaluating its cholinesterase inhibition showed promising results for treating neurodegenerative diseases .
- Antituberculosis Activity : Comparative studies indicated that some derivatives are significantly more potent than existing tuberculosis treatments .
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, this compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular pathways and targets may vary depending on the specific application and biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine-3-carboxamide scaffold has been extensively modified to optimize pharmacological properties. Below is a comparative analysis of 7-chloroimidazo[1,2-a]pyridine-3-carboxamide and its structural analogs:
Substituent Position and Halogen Effects
- 6-Bromo and 8-Bromo Derivatives : Bromo substitutions at positions 6 and 8 on the imidazo[1,2-a]pyridine-3-carboxamide scaffold significantly enhance antimicrobial activity against Klebsiella pneumoniae. For example, 6-bromo derivatives exhibit superior inhibitory effects compared to unsubstituted analogs, suggesting that halogen position influences target binding or membrane penetration . In contrast, the 7-chloro derivative’s antimycobacterial activity underscores the importance of chlorine at position 7 for TB-specific targeting .
- The carboxamide moiety in this compound likely enhances hydrogen bonding with cytochrome bcc1 oxidase .
Functional Group Modifications
- Ester vs. Carboxamide Derivatives : Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate (97% purity) lacks the carboxamide group, reducing its antitubercular potency compared to the carboxamide variant. This highlights the necessity of the carboxamide for target engagement .
- Thiazolidinone Hybrids: N-(2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide demonstrates dual activity against TB and cardiovascular diseases.
Potency and Selectivity
- However, its methyl and benzyl groups may increase lipophilicity, raising toxicity concerns .
- 4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline : With an MIC of 0.03 µM, this ether-linked derivative shows strong Mtb inhibition but lacks the carboxamide group, suggesting different binding interactions .
Structural and Electronic Properties
Density functional theory (DFT) studies on halogen-substituted imidazo[1,2-a]pyridines reveal that electron-withdrawing groups (e.g., -Cl, -Br) at position 7 reduce the highest occupied molecular orbital (HOMO) energy, enhancing stability and interaction with bacterial targets. The 7-chloro derivative’s optimized electronic profile balances reactivity and selectivity, making it superior to bulkier substituents like trifluoromethoxy groups .
Data Tables
Table 2: Electronic Properties of Halogen-Substituted Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
|---|---|---|---|
| This compound | -6.2 | -1.8 | 4.4 |
| 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide | -5.9 | -1.6 | 4.3 |
| Unsubstituted IMPCA | -5.5 | -1.2 | 4.3 |
Data derived from DFT calculations .
Biological Activity
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a fused imidazole and pyridine ring system with a chlorine atom at the 7-position and a carboxamide group at the 3-position. Its molecular formula is C_10H_8ClN_3O, with a molecular weight of approximately 196.62 g/mol. The unique structural characteristics contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against resistant strains of fungi such as Candida albicans and bacteria like Staphylococcus aureus and Escherichia coli. Its effectiveness as an anti-tuberculosis agent has also been highlighted in several studies.
- In vitro Studies : The compound has shown promising results against various microbial strains. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 0.045 μM against Mycobacterium tuberculosis .
Neuropharmacological Potential
The compound has been evaluated for its inhibitory effects on cholinesterases, specifically acetylcholinesterase and butyrylcholinesterase. These enzymes play crucial roles in neurotransmitter regulation, suggesting that this compound may have applications in treating neurodegenerative diseases.
- Cholinesterase Inhibition : In vitro assays revealed effective inhibition of cholinesterases, indicating potential for modulating neurotransmitter levels .
The mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by blocking substrate access at active sites, thus preventing enzymatic reactions . Additionally, its structural features allow for nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its reactivity and biological profile .
Pharmacokinetics
Pharmacokinetic evaluations indicate favorable absorption characteristics and bioavailability profiles for this compound. These factors are critical for ensuring therapeutic efficacy in clinical applications.
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Basic structure without substituents | General pharmacological activity |
| 7-Chloroimidazo[1,2-a]pyridine | Chlorine substituent at position 7 | Enhanced antifungal activity |
| 7-Bromoimidazo[1,2-a]pyridine | Bromine substituent at position 7 | Similar antifungal properties |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | Carboxylic acid group at position 3 | Antimicrobial activity |
The unique combination of chlorine substitution and carboxamide functionality in this compound contributes to its distinct biological profile compared to other imidazo derivatives .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anti-Tuberculosis Activity : In a study evaluating various imidazo[1,2-a]pyridine derivatives against M. tuberculosis, this compound exhibited significant activity with an MIC as low as 0.006 μM .
- Neuropharmacological Applications : The compound's ability to inhibit cholinesterases suggests potential use in treating conditions like Alzheimer's disease. Further research is necessary to explore these applications in vivo.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of halogenated pyridine precursors with appropriate carboxamide-forming agents. For example, analogous compounds (e.g., methyl esters) are synthesized via multi-step reactions, starting with 2-aminopyridine derivatives and chloroacetic acid under dehydrating conditions (e.g., POCl₃) . For carboxamide formation, amidation of a carboxylate intermediate (e.g., using NH₃ or amines) is critical .
- Optimization : Reaction efficiency can be enhanced by:
- Catalyst screening : Testing bases like K₂CO₃ or coupling agents (EDCI) to improve yields .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) may favor cyclization .
- Flow reactors : Automated systems reduce side reactions and improve scalability .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what are diagnostic markers?
- Key Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carboxamide carbonyl (δ ~165–170 ppm). Substituent effects (e.g., Cl at position 7) split peaks due to deshielding .
- IR Spectroscopy : Confirm carboxamide via N-H stretching (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns (e.g., Cl’s M+2 peak) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Approach :
- Standardized assays : Compare IC₅₀ values under identical conditions (e.g., cell lines, exposure times). For example, discrepancies in antimicrobial activity may arise from varying bacterial strains .
- Structural analogs : Test derivatives (e.g., 6-fluoro or 7-bromo substitutions) to isolate substituent effects .
- Meta-analysis : Cross-reference PubChem BioAssay data and molecular docking studies to identify trends .
Q. What computational strategies predict the reactivity and binding affinity of this compound?
- Methods :
- DFT calculations : Model electron density to predict sites for electrophilic substitution (e.g., Cl’s influence on ring reactivity) .
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock. For example, the carboxamide group may form hydrogen bonds with active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over time (≥100 ns trajectories) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
